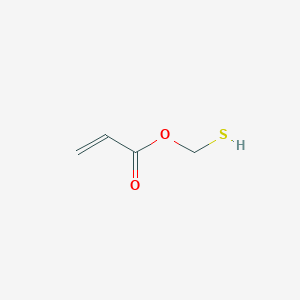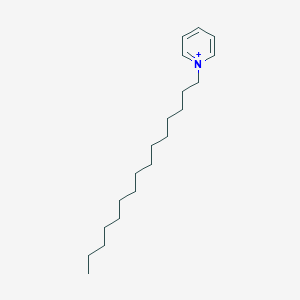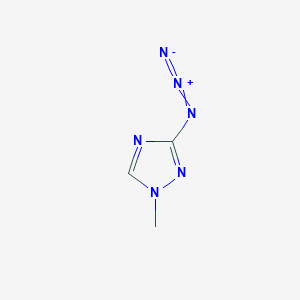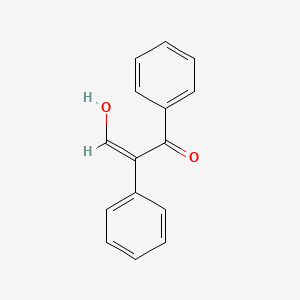
2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the use of fluorinated alkyl halides and pyrazine derivatives in the presence of a strong base. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes multiple purification steps, such as distillation and recrystallization, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound is resistant to oxidation due to the presence of fluorine atoms.
Reduction: It can be reduced under specific conditions using strong reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives.
Scientific Research Applications
2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential use in drug development due to its stability and bioavailability.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyrazine: Lacks the heptafluoropropan-2-yl groups, resulting in different chemical properties.
3,5-Difluoropyrazine: Similar structure but with different substitution patterns.
2,6-Dichloropyrazine: Chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness
2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and durable materials.
Properties
CAS No. |
55827-95-7 |
|---|---|
Molecular Formula |
C10F16N2 |
Molecular Weight |
452.09 g/mol |
IUPAC Name |
2,6-difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine |
InChI |
InChI=1S/C10F16N2/c11-3-1(5(13,7(15,16)17)8(18,19)20)27-2(4(12)28-3)6(14,9(21,22)23)10(24,25)26 |
InChI Key |
SXAJBZPZXADBLM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)C(C(F)(F)F)(C(F)(F)F)F)F)F)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


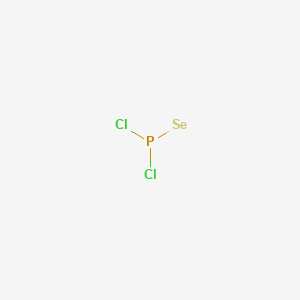
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)

![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
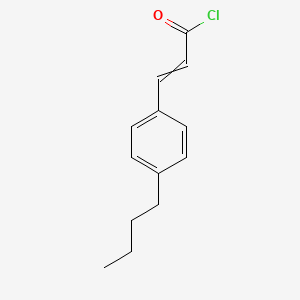

![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
